

AM-2099 solubility issues and how to resolve them

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Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077

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AM-2099 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **AM-2099** and troubleshooting common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of **AM-2099**?

A1: The recommended solvent for creating a stock solution of **AM-2099** is Dimethyl Sulfoxide (DMSO). **AM-2099** is soluble in DMSO at a concentration of ≥ 150 mg/mL.[1][2] For optimal results, it is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the product.[2]

Q2: How should I store the **AM-2099** stock solution?

A2: Once prepared, the **AM-2099** stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store the aliquots at -80°C , which should maintain stability for up to 2 years. For shorter-term storage, -20°C is suitable for up to 1 year.[2]

Q3: Can I use **AM-2099** for in vivo studies? If so, what are the recommended vehicle formulations?

A3: Yes, **AM-2099** can be used for in vivo studies. Two recommended vehicle formulations can achieve a concentration of ≥ 2.5 mg/mL:[2][3]

- Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3]
- Protocol 2: A mixture of 10% DMSO and 90% (20% SBE- β -CD in Saline).[2][3]

Detailed experimental protocols for preparing these formulations are provided in the "Experimental Protocols" section below.

Q4: What is the biological activity of **AM-2099**?

A4: **AM-2099** is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, with an IC₅₀ of 0.16 μ M for human Nav1.7.[1][2] It shows over 100-fold selectivity for Nav1.7 over Nav1.3, Nav1.4, Nav1.5, and Nav1.8.[2]

Troubleshooting Guide

Issue: I've prepared my **AM-2099** solution, but I observe precipitation or phase separation.

Solution:

If you observe precipitation or phase separation during the preparation of your **AM-2099** solution, you can use the following methods to aid dissolution:[2]

- Heating: Gently warm the solution. The exact temperature and duration will depend on the solvent and concentration. It is recommended to start with a low temperature (e.g., 37°C) and gradually increase if necessary, while continuously monitoring the solution.
- Sonication: Place the solution in a sonicator bath. Sonication uses ultrasonic waves to agitate the particles and facilitate their dissolution.

It is important to visually inspect the solution to ensure it is clear and all solid material has dissolved before use in your experiments.

Data Presentation

Table 1: Solubility of **AM-2099** in Various Solvents

Solvent/Vehicle	Concentration	Appearance	Reference(s)
DMSO	≥ 150 mg/mL (321.57 mM)	Clear Solution	[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.36 mM)	Clear Solution	[2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.36 mM)	Clear Solution	[2][3]

Note: "≥" indicates that the saturation point was not reached at this concentration.

Experimental Protocols

Protocol 1: Preparation of **AM-2099** for In Vivo Administration (PEG300/Tween-80 Method)

This protocol outlines the step-by-step procedure to prepare a ≥ 2.5 mg/mL solution of **AM-2099** for in vivo use.

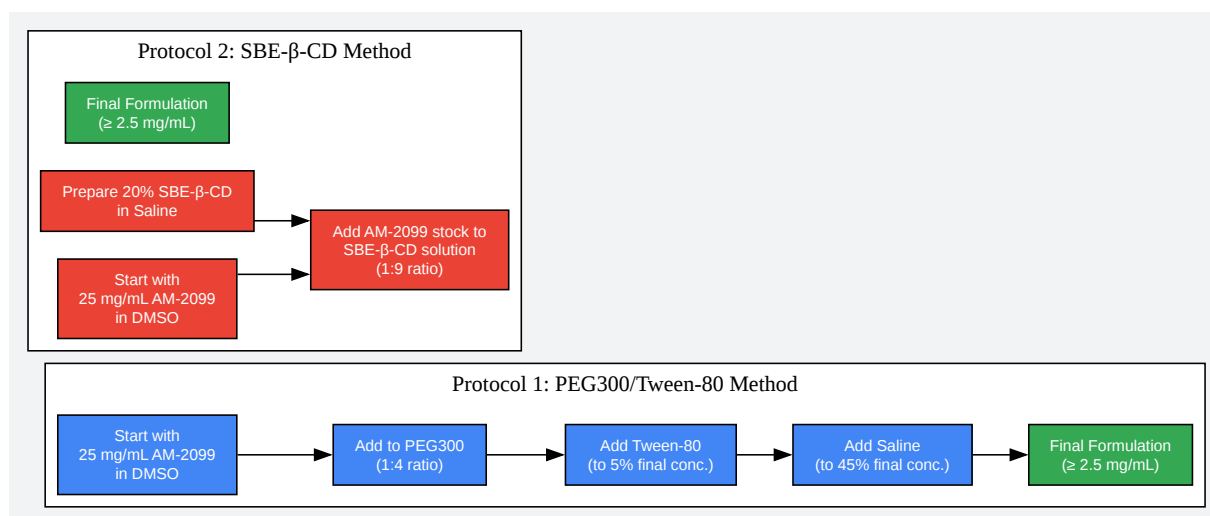
- Prepare a stock solution of **AM-2099** in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL **AM-2099** stock solution and add it to 400 µL of PEG300.
- Mix the solution thoroughly until it is homogeneous.
- Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
- Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
- Vortex the final solution until it is clear and fully dissolved.

Protocol 2: Preparation of **AM-2099** for In Vivo Administration (SBE-β-CD Method)

This protocol provides an alternative method for preparing a ≥ 2.5 mg/mL solution of **AM-2099** for in vivo use.

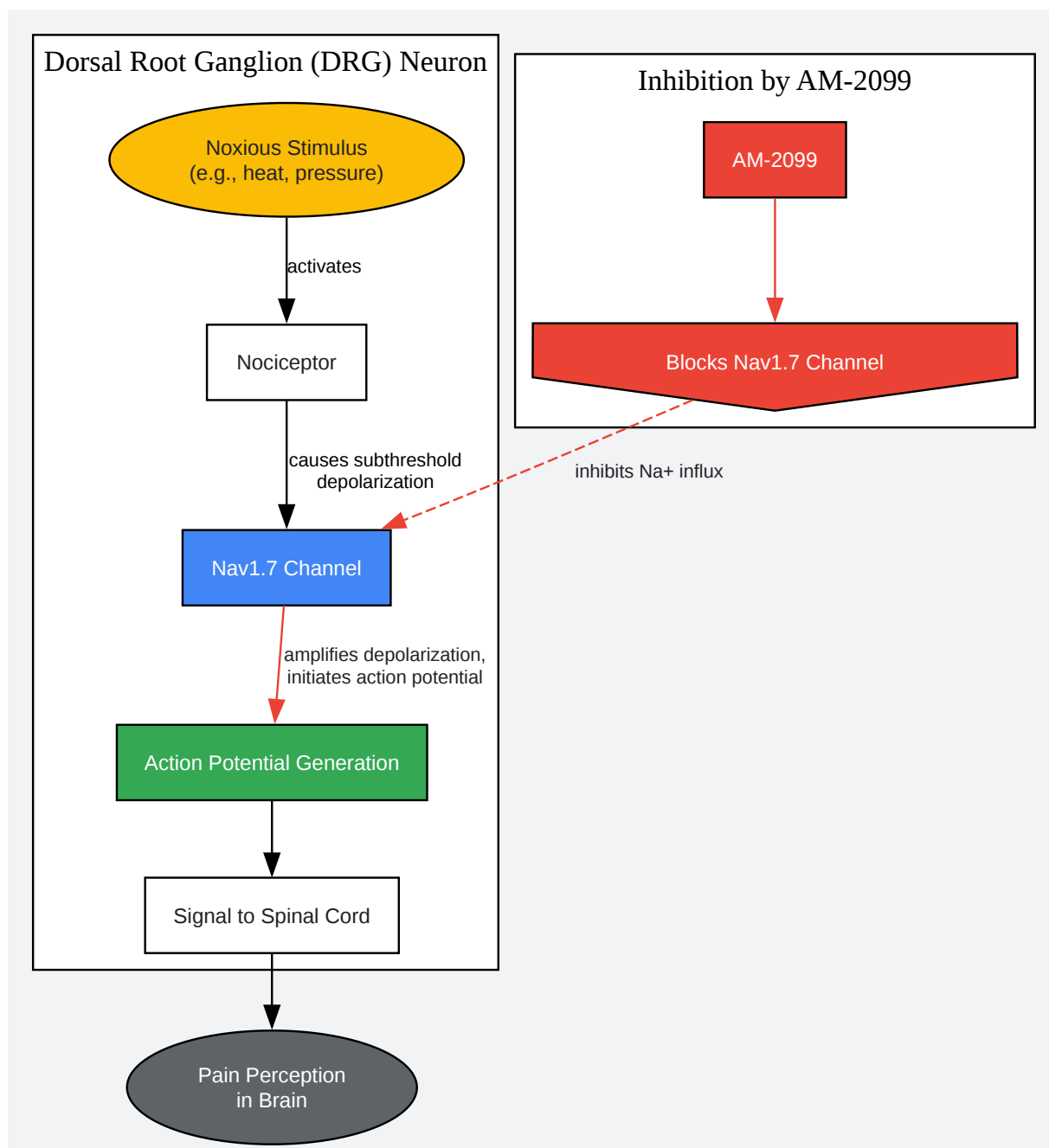
- Prepare a 20% (w/v) solution of SBE- β -CD in saline. To do this, dissolve 2 g of SBE- β -CD powder in 10 mL of saline until the solution is clear.
- Prepare a stock solution of **AM-2099** in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final formulation, take 100 μ L of the 25 mg/mL **AM-2099** stock solution and add it to 900 μ L of the 20% SBE- β -CD in saline solution.
- Mix the solution thoroughly until it is clear and homogeneous.

Visualizations



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Caption: Experimental workflows for preparing in vivo formulations of **AM-2099**.



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Caption: Simplified signaling pathway of Nav1.7 in pain perception and its inhibition by **AM-2099**.

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- To cite this document: BenchChem. [AM-2099 solubility issues and how to resolve them]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586077#am-2099-solubility-issues-and-how-to-resolve-them]

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